2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid
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Overview
Description
2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid is a fluorinated organic compound with the molecular formula C₄H₂F₆O₅S and a molecular weight of 276.11 g/mol . This compound is characterized by the presence of six fluorine atoms and a sulfonic acid group, making it highly electronegative and reactive. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid typically involves the fluorination of butanoic acid derivatives. One common method includes the use of 3,3,3-trifluoroacetic acid and iodopropane as starting materials. The reaction proceeds through the formation of 2,2,3,3-tetrafluoro-4-(trifluoromethoxy)propane, which is then hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are critical to the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate or sulfinate compounds.
Substitution: Various fluorinated organic compounds with different functional groups.
Scientific Research Applications
2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid involves its high electronegativity and reactivity due to the presence of multiple fluorine atoms. These properties allow it to interact with various molecular targets, including enzymes and proteins, by forming strong hydrogen bonds and electrostatic interactions. The sulfonic acid group can also participate in acid-base reactions, further enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
2,2,3,4,4,4-Hexafluorobutanol: A fluorinated alcohol with similar reactivity but different functional groups.
2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid methyl ester: A methyl ester derivative with similar chemical properties but different reactivity.
Perfluoro(4-methoxybutanoic) acid: Another fluorinated compound with similar applications in industry and research.
Uniqueness
This compound is unique due to its combination of high fluorine content and the presence of a sulfonic acid group. This combination imparts distinct chemical properties, such as high reactivity and strong electronegativity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
83071-25-4 |
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Molecular Formula |
C4H2F6O5S |
Molecular Weight |
276.11 g/mol |
IUPAC Name |
2,2,3,3,4,4-hexafluoro-4-sulfobutanoic acid |
InChI |
InChI=1S/C4H2F6O5S/c5-2(6,1(11)12)3(7,8)4(9,10)16(13,14)15/h(H,11,12)(H,13,14,15) |
InChI Key |
HMUGTRCGMCJEMD-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)O |
Origin of Product |
United States |
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